Anolignan A

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

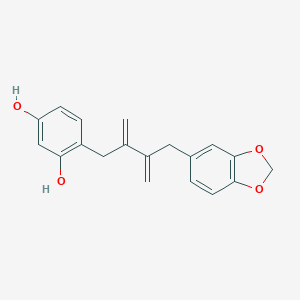

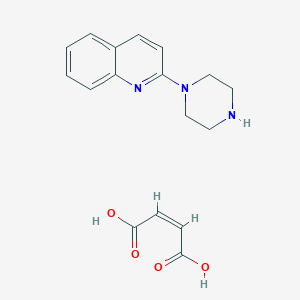

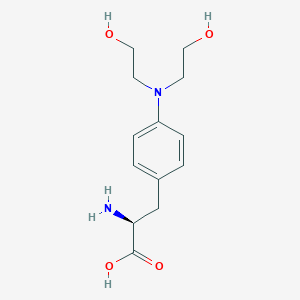

Anolignan A is a chemical compound that is a type of lignan . It is also known as 2-(2’,4’-dihydroxybenzyl)-3-(3’‘,4’'-methylenedioxybenzyl)-1,3-butadiene . It is found in the plant species Anogeissus acuminata and Terminalia phillyreifolia .

Synthesis Analysis

The synthesis of Anolignan A has been achieved in eight steps with an overall yield of 30% from piperonal . The key step involves the TiCl4-mediated addition of a 1-trimethylsilyl-2,3-butadiene to an aldehyde . Another method involves the use of ruthenium carbene complex for enyne metathesis .Molecular Structure Analysis

Anolignan A consists of buta-1,3-diene substituted by a 2,4-dihydroxybenzyl group at position 2 and a 1,3-benzodioxol-5-ylmethyl group at position 3 . Its chemical formula is C19H18O4 .科学研究应用

抗菌和抗炎活性

Anolignan A及其变体,如Anolignan B,已被研究其抗菌和抗炎特性。从绢木的根部分离出的Anolignan B对革兰氏阳性和革兰氏阴性细菌均显示出显著活性。此外,通过对环氧合酶酶(COX-1和COX-2)的作用,它展示了抗炎效果,并在Ames试验中未显示出致突变效应(Eldeen, Elgorashi, Mulholland, & van Staden, 2006)。

合成技术

使用钌催化的交叉炔烯交换反应合成Anolignan A和B代表了该领域的重大进展。这种方法涉及使用Grubbs催化剂将乙烯的亚甲基部分整合到炔烃中,对于构建这些天然产物的1,3-二烯基团至关重要(Mori, Tonogaki, & Nishiguchi, 2002)。

癌症治疗潜力

一项关注乳腺癌的研究探讨了来自贝勒木的生物活性化合物,包括Anolignan B,作为雌激素受体α(ER-α)的潜在抑制剂的有效性。Anolignan B对ER-α显示出最高的对接得分,表明其作为选择性抑制剂的潜力以及在寻找抗乳腺癌药物方面的相关性(Chakrabarty, 2017)。

代谢和健康影响

木脂素,包括anolignans,因其存在于各种食物中以及代谢为enterolignans而被认可其健康影响。研究表明,这些化合物可能在降低乳腺癌、结肠癌和前列腺癌等癌症风险方面发挥作用。它们的机制与激素代谢、抗氧化和基因抑制有关(Landete, 2012)。

未来方向

The future research directions for Anolignan A could include further investigation into its antiviral properties, particularly its anti-HIV activity . Additionally, more research is needed to fully understand its mechanism of action . Further studies could also explore its potential uses in the treatment of other diseases.

属性

CAS 编号 |

158081-97-1 |

|---|---|

产品名称 |

Anolignan A |

分子式 |

C19H18O4 |

分子量 |

310.3 g/mol |

IUPAC 名称 |

4-[3-(1,3-benzodioxol-5-ylmethyl)-2-methylidenebut-3-enyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H18O4/c1-12(7-14-3-6-18-19(9-14)23-11-22-18)13(2)8-15-4-5-16(20)10-17(15)21/h3-6,9-10,20-21H,1-2,7-8,11H2 |

InChI 键 |

HFSAUGRJONZEDN-UHFFFAOYSA-N |

SMILES |

C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |

规范 SMILES |

C=C(CC1=CC2=C(C=C1)OCO2)C(=C)CC3=C(C=C(C=C3)O)O |

其他 CAS 编号 |

158081-97-1 |

同义词 |

2-(2',4'-dihydroxybenzyl)-3-(3'',4''-methylenedioxybenzyl)-1,3-butadiene anolignan A |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(NZ)-N-(1-azabicyclo[2.2.1]heptan-3-ylidene)hydroxylamine](/img/structure/B129870.png)

![3-Amino-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid](/img/structure/B129888.png)